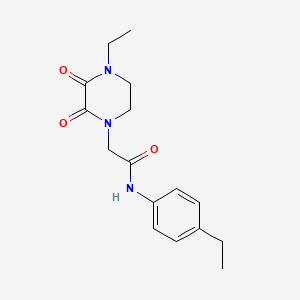

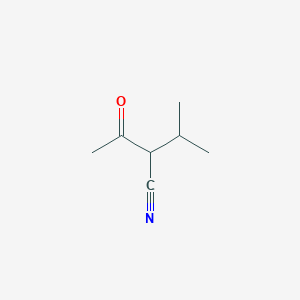

![molecular formula C14H11N5S B2858785 4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 314260-96-3](/img/structure/B2858785.png)

4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a compound that contains a benzotriazole moiety, which is a class of heterocyclic compounds . Benzotriazole derivatives have been found to be biologically active and have been widely used in biomedical research . The compound also contains a thieno[2,3-d]pyrimidine moiety, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular formula of “4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine” is C19H21N6S+ . The compound has a molecular weight of 365.5 g/mol . The structure includes a benzotriazole moiety and a thieno[2,3-d]pyrimidine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine” include a molecular weight of 365.5 g/mol, a formal charge of 1, and a complexity of 500 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 3 .Scientific Research Applications

Pharmacology

In pharmacology, this compound’s derivatives are explored for their potential therapeutic effects. Benzotriazole moieties are known to enhance the pharmacological profile of molecules, providing a broad spectrum of biological properties. They have been investigated for their roles in treating conditions such as cancers, microbial infections, and psychotropic disorders . The presence of benzotriazole can lead to interactions with enzymes and receptors, which is crucial for drug design and development.

Medicinal Chemistry

Within medicinal chemistry, the compound serves as a scaffold for the synthesis of molecules with varied biological and pharmaceutical importance. Its derivatives exhibit properties like anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This versatility makes it a valuable tool for the development of new therapeutic agents.

Material Science

Benzotriazole derivatives, including those related to the compound , find applications in material science as well. They are used as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Their ability to form stable coordination compounds is particularly beneficial in protecting materials from degradation.

Organic Synthesis

In organic synthesis, the compound is part of benzotriazole methodology, which is recognized for its versatility in constructing pharmacologically important heterocyclic skeletons . This methodology is advantageous due to its operational simplicity and the stability of benzotriazole during reactions, making it a preferred choice for synthesizing complex organic molecules.

Chemical Engineering

The compound’s derivatives are significant in chemical engineering, especially as corrosion inhibitors. They help in preventing the corrosion of metals, which is essential for maintaining the integrity of industrial equipment and infrastructure .

Biochemistry

In biochemistry, the compound’s framework is utilized to study the interaction with biological systems. It is part of research developments in understanding the structure-activity relationships of pyrimidines, which are crucial in the synthesis of compounds with anti-inflammatory and antimicrobial activities .

properties

IUPAC Name |

4-(benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5S/c1-8-9(2)20-14-12(8)13(15-7-16-14)19-11-6-4-3-5-10(11)17-18-19/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXCOGMABFRSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3C4=CC=CC=C4N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

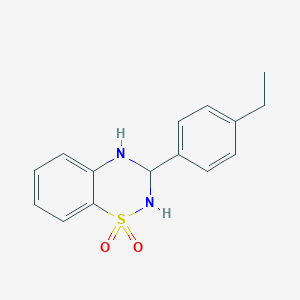

![3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858705.png)

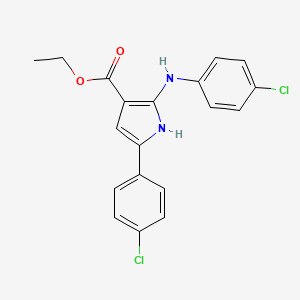

![1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2858707.png)

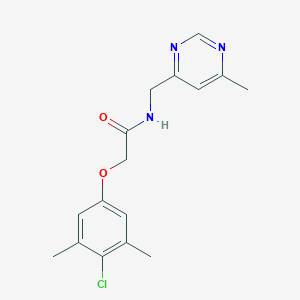

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)

![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)

![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)